

Technical Support Center: Managing High Viscosity in Sophorolipid Fermentation

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Compound of Interest

Compound Name: *Lactonic sophorolipid*

Cat. No.: *B15561130*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high viscosity issues during sophorolipid fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the high viscosity in my sophorolipid fermentation broth?

A1: The primary cause of high viscosity is the accumulation of sophorolipids, particularly the lactonic form, which has poor aqueous solubility and can form a separate, viscous phase.^[1] Other contributing factors include:

- **High Cell Density:** A high concentration of yeast cells can increase the overall viscosity of the broth.
- **Cell Lysis:** The release of intracellular components, especially nucleic acids (DNA and RNA), upon cell death and lysis can significantly increase the viscosity of the fermentation broth.^[2]
- **Substrate Composition:** The type and concentration of the hydrophobic carbon source (e.g., vegetable oils) can influence the type of sophorolipids produced and the overall broth rheology. Some oils may also contain natural gums that increase viscosity.
- **Extracellular Polysaccharides (EPS):** Although less common in sophorolipid-producing yeasts compared to other microorganisms, the production of EPS can contribute to higher

broth viscosity.

Q2: What are the negative consequences of high broth viscosity?

A2: High viscosity can severely impact your fermentation process and downstream operations by:

- **Impeding Mixing and Aeration:** A viscous broth is difficult to mix, leading to poor distribution of nutrients and oxygen.
- **Limiting Oxygen Transfer:** Reduced oxygen transfer can negatively affect the growth of the aerobic yeast and the biosynthesis of sophorolipids.
- **Increasing Power Consumption:** More energy is required to agitate a viscous broth, increasing operational costs.[3]
- **Complicating Downstream Processing:** High viscosity can make pumping, centrifugation, and filtration steps more challenging and less efficient.[2]

Q3: How can I monitor the viscosity of my fermentation broth?

A3: Viscosity can be monitored using various instruments:

- **Rotational Viscometers/Rheometers:** These instruments provide accurate and detailed measurements of viscosity and other rheological properties.
- **Vibrational Viscometers:** These can be used for in-line or at-line measurements, providing real-time data.
- **Rapid Visco Analyser (RVA):** This instrument can be used to measure the viscosity of samples under controlled temperature and shear conditions.[4]

Troubleshooting Guide

Issue 1: Broth is too viscous, leading to poor mixing and low dissolved oxygen.

Possible Cause	Troubleshooting Action	Expected Outcome
High concentration of lactonic sophorolipids.	Implement in-situ product removal. Use a gravity settler or a similar device to continuously remove the sophorolipid-rich phase from the fermenter.	Reduced broth viscosity, improved mixing and oxygen transfer, and potentially higher overall sophorolipid yield.[3]
High initial substrate concentration.	Switch to a fed-batch feeding strategy. Start with a lower initial concentration of the hydrophobic substrate and feed it gradually throughout the fermentation.	Prevents the rapid accumulation of sophorolipids to high, viscosity-inducing concentrations.[1]
Cell lysis releasing nucleic acids.	Add a nuclease enzyme. Introduce an endonuclease like NuCLEANase® to the broth to degrade extracellular DNA and RNA.	Significant and rapid reduction in broth viscosity, improving downstream processing.[2]
Suboptimal fermentation pH.	Adjust and control the pH. Maintain the pH of the fermentation broth above 5.0 to improve the solubility of acidic sophorolipids.	Increased solubility of acidic sophorolipids, potentially reducing the overall viscosity of the broth.

Data Presentation

Table 1: Effect of Sophorolipid Concentration on Broth Viscosity (Illustrative Data)

Sophorolipid Concentration (g/L)	Apparent Viscosity (cP) at 25°C
20	15
50	40
100	150
150	400
200	>1000

Note: This table presents illustrative data synthesized from descriptions in the literature. Actual values will vary depending on the specific sophorolipid composition (acidic vs. lactonic ratio), temperature, pH, and other media components.

Table 2: Influence of Temperature on the Viscosity of a Sophorolipid Solution (40% w/w)

Temperature (°C)	Zero Shear Viscosity (mPas) at pH 3	Zero Shear Viscosity (mPas) at pH 8
0	~130	~130
25	~60	~60
40	~40	~40
60	~20-30	~20-30

Source: Adapted from data presented in Microrheology to Understand the Viscosity Behavior of a Sophorolipid Biosurfactant.[5][6]

Table 3: Impact of pH on Sophorolipid Solubility

pH	Solubility
< 5.0	Poor (dispersed as an emulsion, may precipitate)
5.6 - 5.8	Improved solubility
≥ 6.0	Completely soluble

Source: Adapted from descriptions in Effects of sophorolipids on fungal and oomycete pathogens in relation to pH solubility.

Experimental Protocols

Protocol 1: Measurement of Fermentation Broth Viscosity using a Rotational Viscometer

Objective: To determine the apparent viscosity of the sophorolipid fermentation broth.

Materials:

- Rotational viscometer with appropriate spindle
- Temperature-controlled water bath
- Beaker or sample container
- Fermentation broth sample

Methodology:

- Sample Preparation: Collect a representative sample of the fermentation broth. If necessary, allow the sample to degas to remove any entrapped bubbles that could affect the measurement.
- Instrument Setup:
 - Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For highly viscous broths, a lower speed and a larger spindle may be necessary.

- Calibrate the viscometer according to the manufacturer's instructions.
- Measurement:
 - Place a known volume of the broth into the sample container and equilibrate to the desired temperature using the water bath.
 - Immerse the spindle into the broth up to the marked level.
 - Start the viscometer and allow the reading to stabilize.
 - Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
 - It is recommended to take measurements at multiple rotational speeds to assess if the fluid is Newtonian or non-Newtonian.
- Cleaning: Thoroughly clean the spindle and sample container after each measurement.

Protocol 2: Enzymatic Reduction of Broth Viscosity using an Endonuclease

Objective: To reduce the viscosity of the fermentation broth caused by extracellular nucleic acids.

Materials:

- Commercial endonuclease preparation (e.g., NuCLEANase®)
- Fermentation broth with high viscosity
- Stirred vessel or shaker flask
- Viscometer

Methodology:

- Determine Optimal Enzyme Concentration:
 - Prepare several aliquots of the viscous fermentation broth.

- Add varying concentrations of the endonuclease (e.g., 1, 5, 10 kU/mL) to each aliquot.
- Incubate the samples at the recommended temperature and pH for the enzyme (e.g., 37°C, pH 8.0-9.0 for NuCLEANase®).[7]
- Measure the viscosity of each sample at regular intervals (e.g., every 15 minutes for 1 hour) to determine the optimal enzyme concentration and incubation time.
- Treatment of Fermentation Broth:
 - Based on the optimization results, add the determined optimal concentration of the endonuclease to the bulk fermentation broth.
 - Ensure adequate mixing to distribute the enzyme evenly.
 - Maintain the broth at the optimal temperature and pH for enzyme activity for the required duration.
 - Monitor the viscosity to confirm the effectiveness of the treatment. A significant reduction in viscosity is expected within an hour.[7]

Protocol 3: In-Situ Sophorolipid Removal using a Gravity Settler

Objective: To continuously remove the sophorolipid-rich phase during fermentation to manage viscosity.

Materials:

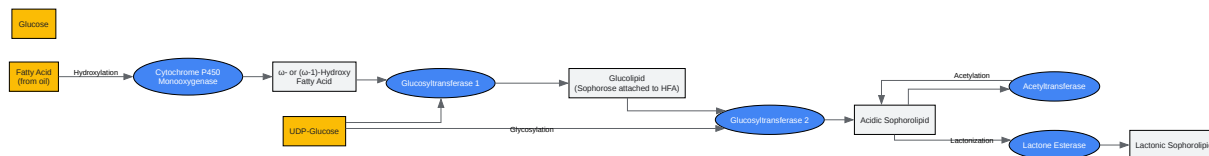
- Bioreactor
- Gravity settler column
- Peristaltic pumps
- Tubing

Methodology:

- System Setup:
 - Connect the bioreactor to the gravity settler using sterile tubing and peristaltic pumps.
 - One pump will transfer the fermentation broth from the bioreactor to the inlet of the settler.
 - A second pump will recirculate the cell-rich aqueous phase from the bottom of the settler back to the bioreactor.
 - A third pump will be used to remove the separated sophorolipid phase from the top or bottom of the settler, depending on its density relative to the broth.
- Operation:
 - Once sophorolipid production begins and a distinct phase is observed, start the circulation of the broth through the settler.
 - Adjust the flow rates of the pumps to allow sufficient residence time in the settler for phase separation to occur.
 - Continuously or intermittently remove the sophorolipid phase to a separate collection vessel.
 - Monitor the viscosity of the broth in the bioreactor to confirm the effectiveness of the separation. This method has been shown to reduce mixing power requirements by up to 34%.[\[3\]](#)

Visualizations

Sophorolipid Biosynthesis Pathway



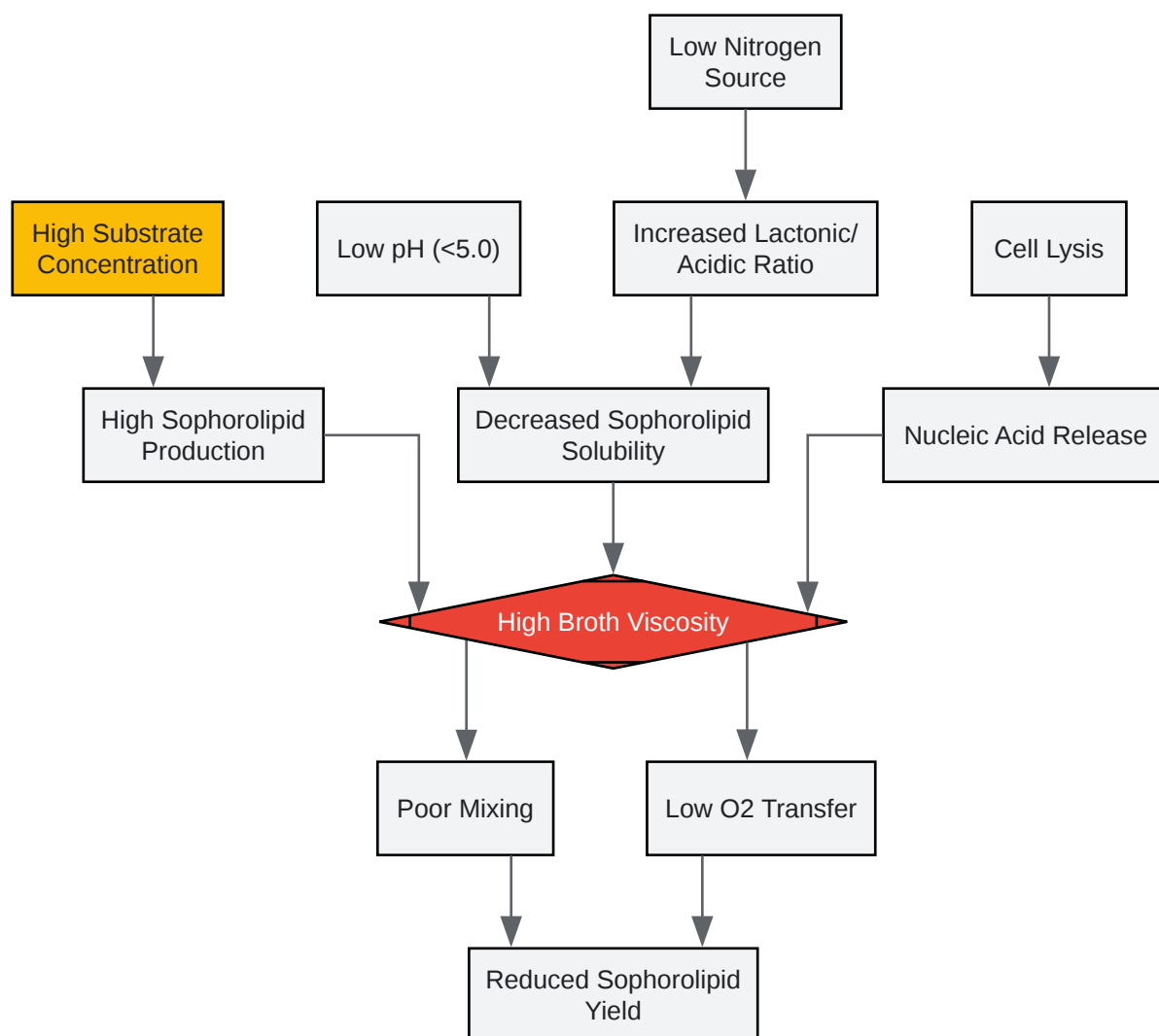
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Caption: Sophorolipid biosynthesis pathway from fatty acids and glucose.

Experimental Workflow for Troubleshooting High Viscosity

Caption: A logical workflow for troubleshooting high viscosity in sophorolipid fermentation.

Logical Relationships in Sophorolipid Fermentation Viscosity



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Caption: Logical relationships between fermentation parameters and broth viscosity.

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